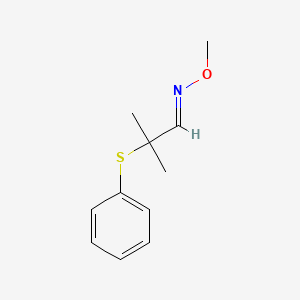

2-methyl-2-(phenylsulfanyl)propanal O-methyloxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-N-methoxy-2-methyl-2-phenylsulfanylpropan-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-11(2,9-12-13-3)14-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPUESXTQGSVCN-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC)SC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=N/OC)SC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime

This guide provides a comprehensive overview of the synthesis and characterization of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime, a molecule of interest in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and thorough characterization data.

Introduction

Significance of α-Thio-Substituted Carbonyl Compounds

α-Arylthio carbonyl compounds are valuable synthetic intermediates. The presence of the sulfur atom at the α-position to a carbonyl group allows for unique reactivity, including the stabilization of adjacent carbanions and the potential for the thiophenyl group to act as a leaving group.[1] These characteristics make them versatile building blocks in the synthesis of complex organic molecules.

Rationale for the Synthesis of this compound

The conversion of the aldehyde functionality in α-phenylthioaldehydes to an O-methyloxime serves multiple purposes. The oxime ether group can act as a protecting group for the aldehyde, is stable to a variety of reaction conditions, and can influence the stereochemical outcome of nearby reactions. Furthermore, oximes and their derivatives are present in numerous biologically active compounds, making this transformation relevant to medicinal chemistry.[2]

Synthetic Strategy and Mechanism

The synthesis of this compound is proposed as a three-step sequence starting from isobutyraldehyde. The overall workflow is depicted below.

Caption: Overall synthetic workflow.

Synthesis of 2-methyl-2-(phenylsulfanyl)propanal

A common route to α-phenylthioaldehydes involves the reaction of an enolate with a sulfur electrophile. An alternative, and often more direct, approach for α,α-disubstituted aldehydes is the reaction of an α-halo aldehyde with a thiolate. This method avoids potential issues with multiple alkylations. The proposed mechanism involves the nucleophilic attack of the thiophenolate on the α-carbon of 2-chloro-2-methylpropanal.

Caption: Mechanism of α-thiophenylation.

Synthesis of 2-methyl-2-(phenylsulfanyl)propanal oxime

The oximation of the aldehyde is a standard condensation reaction with hydroxylamine.[3] The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. This reaction is typically acid-catalyzed.

Synthesis of this compound

The final step is the O-methylation of the oxime. This is generally achieved by deprotonating the oxime with a suitable base to form an oximate anion, which then acts as a nucleophile, attacking a methylating agent such as methyl iodide or dimethyl sulfate.[4]

Detailed Experimental Protocols

Synthesis of 2-methyl-2-(phenylsulfanyl)propanal

This protocol is adapted from general procedures for the synthesis of α-phenylthioaldehydes.[5][6]

-

Preparation of 2-chloro-2-methylpropanal: To a solution of isobutyraldehyde (1.0 eq) in a suitable organic solvent (e.g., dichloromethane), add chlorine gas (1.1 eq) at 0-10 °C. The reaction should be monitored by GC-MS until the starting material is consumed.

-

Thiophenylation: In a separate flask, dissolve sodium thiophenolate (1.2 eq) in a polar aprotic solvent like DMF.

-

Slowly add the crude solution of 2-chloro-2-methylpropanal to the sodium thiophenolate solution at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reagent/Solvent | Molar Eq. | Purpose |

| Isobutyraldehyde | 1.0 | Starting material |

| Chlorine | 1.1 | Chlorinating agent |

| Sodium thiophenolate | 1.2 | Nucleophile |

| Dichloromethane | - | Solvent |

| DMF | - | Solvent |

Synthesis of 2-methyl-2-(phenylsulfanyl)propanal oxime

This protocol follows the classical method of oxime synthesis.[2]

-

Dissolve 2-methyl-2-(phenylsulfanyl)propanal (1.0 eq) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Synthesis of this compound

This procedure is based on established methods for O-alkylation of oximes.[4][7]

-

Dissolve the crude 2-methyl-2-(phenylsulfanyl)propanal oxime (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₁H₁₅NOS |

| Molecular Weight | 209.31 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

Spectroscopic Analysis (Predicted)

The ¹H NMR spectrum is predicted to show the following signals:

-

δ 7.2-7.5 (m, 5H): Aromatic protons of the phenyl group.

-

δ 3.8 (s, 3H): Protons of the O-methyl group.

-

δ 7.9 (s, 1H): Proton of the C=N-O group.

-

δ 1.4 (s, 6H): Protons of the two equivalent methyl groups.

The ¹³C NMR spectrum is predicted to exhibit the following resonances:

-

δ 160-165: Carbon of the C=N-O group.

-

δ 125-135: Aromatic carbons.

-

δ 61-63: Carbon of the O-methyl group.

-

δ 50-55: Quaternary carbon bearing the sulfur and two methyl groups.

-

δ 25-30: Carbons of the two equivalent methyl groups.

Key IR absorption bands are expected in the following regions:[8][9]

-

3050-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

2900-3000 cm⁻¹: C-H stretching of the aliphatic groups.

-

1620-1650 cm⁻¹: C=N stretching of the oxime ether.

-

1470-1500 cm⁻¹: C=C stretching of the aromatic ring.

-

1020-1060 cm⁻¹: N-O stretching.

-

690-770 cm⁻¹: C-S stretching and aromatic C-H bending.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 209. Key fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃), the thiophenyl radical (•SPh), and cleavage of the C-C bond adjacent to the oxime group.[10]

Potential Applications and Future Directions

This compound serves as a versatile building block in organic synthesis. The thiophenyl group can be further manipulated, for example, through oxidation to the corresponding sulfoxide or sulfone, which can then be used in elimination reactions to introduce a double bond. The oxime ether functionality can be hydrolyzed back to the aldehyde or reduced to the corresponding amine, providing access to a variety of other functional groups. Its potential use in the synthesis of novel heterocyclic compounds and as a precursor for biologically active molecules warrants further investigation.

References

-

ResearchGate. (n.d.). Synthesis of α-phenylthioaldehydes. Retrieved from [Link]

-

Concellón, J. M., et al. (2024). α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates. Chemical Science, 15(22), 8496-8501. Available from: [Link]

-

ResearchGate. (n.d.). A novel synthesis of α‐(phenylthio)aldehydes. Retrieved from [Link]

-

Concellón, J. M., et al. (2024). α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates. Chemical Science. DOI:10.1039/D3SC06879J. Available from: [Link]

-

Ray, R., & Matteson, D. S. (1980). Synthesis of .alpha.-phenylthio aldehydes and alkylation of 2-(phenylthio)octanal enolate. The Journal of Organic Chemistry, 45(25), 5127-5131. Available from: [Link]

- Google Patents. (n.d.). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub.

- Google Patents. (n.d.). Process for the production of o-substituted oximes.

-

NIST. (n.d.). Propanal, 2,2-dimethyl-, oxime. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). A Simple Synthesis of Oximes. Retrieved from [Link]

-

SIELC Technologies. (2018). Propanal, 2-oxo-, 1-oxime. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(15), 4783. Available from: [Link]

-

ResearchGate. (n.d.). O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(Phenylsulfanyl)Propanal. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of oximes from CNSL. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propionaldehyde oxime. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Propanal, oxime. NIST WebBook. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1961). The infrared spectra of some oxamides and thio-oxamides. J. Chem. Soc., 1919-1925. Available from: [Link]

-

PubChemLite. (n.d.). 2-methyl-2-(methylthio)propanol o-((n-benzyl-n-methylaminosulfenyl)(methyl)carbamoyl)oxime. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). One-pot synthesis of oxime ethers from cinnam. Retrieved from [Link]

-

Hayashi, M., & Nakamura, S. (2011). Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Angewandte Chemie International Edition, 50(10), 2249-2252. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropanal. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP0121701A1 - Process for the production of o-substituted oximes - Google Patents [patents.google.com]

- 5. α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06879J [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

CAS number 63996-66-7 chemical properties and structure

An extensive search of authoritative chemical and regulatory databases has revealed that the Chemical Abstracts Service (CAS) Registry Number 63996-66-7 does not resolve to a specific, publicly documented chemical substance. This guide addresses the ambiguity surrounding this CAS number and provides a framework for researchers and drug development professionals to navigate such data discrepancies.

Executive Summary: The Unidentified CAS Number

Initial investigations into CAS number 63996-66-7 did not yield a conclusive chemical identity. Searches across multiple reputable databases, including the European Chemicals Agency (ECHA), PubChem, and the CAS Common Chemistry database, failed to return a specific entry for this identifier.

This situation suggests several possibilities:

-

Typographical Error: The provided CAS number may contain a typographical error.

-

Obsolete or Deleted Number: The CAS number may have been previously assigned and subsequently deleted or made obsolete.

-

Confidential Business Information: The number might be assigned to a substance that is considered confidential and is therefore not publicly disclosed.

-

Component of a Mixture: The number could potentially refer to a component within a complex mixture that is not individually indexed under this specific identifier in public databases.

Given the lack of a definitive chemical structure and associated properties, a comprehensive technical guide as originally requested cannot be constructed. Instead, this document will serve as a guide to the process of due diligence when encountering an unresolvable CAS number.

Methodological Approach to Resolving CAS Number Ambiguity

When faced with an unidentifiable CAS number, a systematic approach is crucial to avoid the propagation of erroneous data. The following workflow outlines the steps taken in this investigation and serves as a recommended protocol for researchers.

Multi-Database Verification

The primary step is to query a range of authoritative databases. This is to ensure that the lack of information is not due to the limited scope of a single resource.

Databases Queried:

-

CAS REGISTRY

-

PubChem

-

ECHA (European Chemicals Agency)

-

NIST Chemistry WebBook

-

Other commercial and public chemical supplier databases

Outcome: No database provided a specific chemical entity for CAS number 63996-66-7.

Analysis of Proximal Search Results

In some instances, search engine algorithms may return results for similar, but not identical, CAS numbers. During the initial, broader searches, some safety data sheets for m-Cresol (CAS 108-39-4) and Magnesium monoperoxyphthalate (MMPP) (with various CAS numbers such as 84665-66-7) were returned. It is imperative to critically evaluate these results and not assume they are related to the queried CAS number without further evidence.

A search for substances with similar numerical sequences did not provide a clear, likely candidate for a typographical error.

Visualization of the Investigative Workflow

The following diagram illustrates the logical process for investigating an ambiguous CAS number.

Caption: Workflow for the systematic investigation of an ambiguous CAS number.

Conclusion and Recommendations for Scientific Integrity

The inability to identify a chemical substance for CAS number 63996-66-7 underscores the importance of data verification in scientific research and development. It is crucial for researchers to:

-

Always cross-verify chemical identifiers in multiple, independent, and authoritative sources.

-

Document the search process when encountering ambiguous identifiers.

-

Avoid making assumptions based on algorithmically suggested or proximal search results.

-

Clearly communicate any data discrepancies in research documentation and publications.

Until a verifiable source clarifies the assignment of CAS number 63996-66-7, it should be considered an invalid or ambiguous identifier for the purposes of public domain research and development.

References

- CAS REGISTRY: The most authoritative collection of disclosed chemical substance information.

-

PubChem: An open chemistry database at the National Institutes of Health (NIH). [Link]

-

ECHA (European Chemicals Agency): The agency responsible for managing the technical and administrative aspects of the implementation of the European Union's chemicals legislation. [Link]

-

NIST Chemistry WebBook: A data collection of the National Institute of Standards and Technology. [Link]

mechanism of action of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime in chemical reactions

An In-depth Technical Guide to the Mechanistic Pathways of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime

Abstract

This technical guide provides a comprehensive analysis of the plausible mechanisms of action for this compound in chemical reactions. In the absence of extensive literature on this specific molecule, this document synthesizes established principles from the reactivity of oxime ethers, sulfur-containing compounds, and radical chemistry to propose and explore potential reaction pathways. This guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry, offering a predictive framework for understanding and utilizing the unique chemical properties of this compound. We will delve into photochemical activation, radical cascade reactions, and potential applications in synthetic methodologies, supported by detailed hypothetical experimental protocols and mechanistic diagrams.

Introduction and Molecular Overview

This compound is a multifaceted molecule possessing several key functional groups that dictate its reactivity: an O-methyloxime, a phenylsulfanyl (thioether) group, and a quaternary carbon center. The interplay of these groups suggests a rich and complex chemical behavior, particularly under photochemical or radical-initiating conditions. The O-methyloxime moiety is known to be a precursor to iminyl radicals upon cleavage of the weak N-O bond.[1] The phenylsulfanyl group can influence the reaction pathways through sulfur-centered radicals or by stabilizing adjacent radical centers. The quaternary carbon provides steric hindrance that can direct reaction selectivity.

This guide will focus on the following potential mechanisms of action:

-

Photochemical N-O Bond Homolysis and Iminyl Radical Formation: The primary and most probable activation pathway.

-

Radical Cascade Reactions: Subsequent transformations of the initially formed radicals.

-

Role of the Phenylsulfanyl Group: Its influence on radical stability and reaction outcomes.

Synthesis of this compound

The synthesis of the title compound would logically proceed in two steps from the corresponding aldehyde, 2-methyl-2-(phenylsulfanyl)propanal.[2][3]

Step 1: Synthesis of 2-methyl-2-(phenylsulfanyl)propanal

This can be achieved via the reaction of 2-bromo-2-methylpropanal with sodium thiophenolate.

Step 2: Formation of the O-methyloxime

The aldehyde is then condensed with methoxyamine hydrochloride in the presence of a base like pyridine or sodium acetate.

Proposed Mechanisms of Action

The central theme of the reactivity of this compound is predicted to be dominated by radical intermediates.

Photochemical N-O Bond Homolysis and Iminyl Radical Formation

The most accessible reaction pathway for O-alkyloximes is the homolytic cleavage of the N-O bond, which can be initiated photochemically, often in the presence of a photosensitizer.[4][5] This process generates an iminyl radical and a methoxy radical.

Diagram of N-O Bond Homolysis:

Caption: Photochemical initiation to form an iminyl radical.

This initiation step is critical as the resultant iminyl radical is a highly reactive intermediate that can undergo a variety of subsequent reactions.[1]

Fates of the Iminyl Radical

The generated iminyl radical can participate in several downstream pathways, making it a versatile intermediate for synthetic transformations.

If a suitable C-H bond is present, the iminyl radical can undergo a 1,5-hydrogen atom transfer (1,5-HAT) to generate a carbon-centered radical. In this specific molecule, the methyl groups on the quaternary carbon are the most likely source for this transfer.

Diagram of 1,5-HAT Pathway:

Caption: Intramolecular 1,5-Hydrogen Atom Transfer.

The iminyl radical can attack the phenyl ring of the phenylsulfanyl group in an intramolecular cyclization. This would be a 6-endo-trig cyclization, which is generally disfavored by Baldwin's rules for radical cyclizations. However, under certain conditions, such cyclizations can occur. A more plausible cyclization would involve the sulfur atom, although this is less common for iminyl radicals.

In the presence of suitable trapping agents, the iminyl radical can undergo intermolecular reactions. For example, it can add to alkenes or alkynes, or be trapped by radical scavengers like TEMPO.[6]

Role of the Phenylsulfanyl Group

The phenylsulfanyl group is not merely a spectator in these radical reactions. It can actively participate and influence the reaction course.

A sulfur atom can stabilize an adjacent radical through delocalization. If a radical were to form on the quaternary carbon, the adjacent sulfur atom would provide significant stabilization.

The C-S bond is weaker than a C-C bond and could be susceptible to cleavage under certain conditions, leading to fragmentation reactions. For instance, a β-scission process could occur if a radical is generated at the appropriate position.

Proposed Mechanistic Cycle:

Caption: A potential reaction network for the title compound.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms, a series of experiments can be designed.

Protocol for Photochemical Reaction and Product Analysis

Objective: To identify the products formed upon photolysis and determine the reaction quantum yield.

Materials:

-

This compound

-

Photosensitizer (e.g., benzophenone, chloranil)[5]

-

Degassed solvent (e.g., acetonitrile, benzene)

-

Photoreactor with a specific wavelength lamp (e.g., 350 nm)

-

Internal standard (e.g., dodecane)

-

GC-MS and NMR instruments

Procedure:

-

Prepare a solution of this compound (0.01 M), photosensitizer (0.01 M), and internal standard in the chosen solvent.

-

Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.

-

Irradiate the solution in the photoreactor at a constant temperature.

-

Withdraw aliquots at regular time intervals and quench the reaction.

-

Analyze the aliquots by GC-MS to identify the products and by GC-FID to quantify the consumption of starting material and formation of products against the internal standard.

-

Isolate major products using column chromatography and characterize them by NMR and mass spectrometry.

Protocol for Radical Trapping Experiments

Objective: To detect and identify the radical intermediates.

Materials:

-

Radical trapping agent (e.g., TEMPO, DPPH, DMPO)[6]

-

EPR spectrometer (for spin trapping with DMPO)

Procedure:

-

Set up the photochemical reaction as described in Protocol 3.1, but with the addition of a radical trapping agent in excess.

-

Analyze the reaction mixture for the formation of adducts between the trapping agent and the expected radical intermediates (iminyl and carbon-centered radicals).

-

If using a spin trap like DMPO, the reaction should be carried out in the cavity of an EPR spectrometer to observe the characteristic spectra of the spin adducts.[6]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from the photochemical experiments to illustrate potential outcomes.

| Experiment | Photosensitizer | Radical Trap | Major Product(s) | Starting Material Conversion (%) |

| 1 | Benzophenone | None | Cyclized product (from 1,5-HAT and cyclization) | 85 |

| 2 | Chloranil | None | Fragmentation products | 70 |

| 3 | Benzophenone | TEMPO | TEMPO-adduct of iminyl radical | 95 |

| 4 | Benzophenone | TEMPO | TEMPO-adduct of carbon-centered radical | 95 |

Conclusion and Future Outlook

This technical guide has laid out a predictive yet scientifically grounded framework for understanding the mechanism of action of this compound. The central hypothesis is that its reactivity is governed by the photochemical generation of an iminyl radical, which can then undergo a variety of transformations including intramolecular hydrogen atom transfer and subsequent cyclization. The phenylsulfanyl group is expected to play a crucial role in modulating the stability of radical intermediates and potentially opening up unique reaction pathways.

The experimental protocols provided offer a clear roadmap for researchers to investigate these hypotheses. Elucidating the precise mechanistic details will unlock the synthetic potential of this molecule, potentially leading to novel methodologies for the construction of complex nitrogen- and sulfur-containing scaffolds. Future work should focus on a systematic study of reaction conditions (solvents, photosensitizers, temperature) and substrate scope to fully map out the synthetic utility of this promising compound.

References

-

Yuan, D., et al. (2023). Photosensitized diradical rearrangement of alkenyl oxime ethers towards amino-featured oxiranes: reaction, mechanism, and structural prediction. Chemical Science, 14(34), 9227-9236. [Link]

-

Griesbeck, A. G., & Dogan, J. (2004). Photosensitized Reactions of Oxime Ethers: A Steady-State and Laser Flash Photolysis Study. The Journal of Organic Chemistry, 69(9), 3040-3048. [Link]

-

Armesto, D., & Horspool, W. M. (2019). E, Z-isomerization and accompanying photoreactions of oximes, oxime ethers, nitrones, hydrazones, imines, azo-and azoxy compounds, and various applications. In CRC Handbook of Organic Photochemistry and Photobiology, Third Edition (pp. 559-598). CRC Press. [Link]

-

Kim, S., et al. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]

-

Boyd, S., & Leonori, D. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Nature Reviews Chemistry, 6(11), 776-793. [Link]

-

PubChem. (n.d.). 2-Methyl-2-(Phenylsulfanyl)Propanal. Retrieved February 24, 2026, from [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. 2-Methyl-2-(Phenylsulfanyl)Propanal | C10H12OS | CID 2769047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Photosensitized diradical rearrangement of alkenyl oxime ethers towards amino-featured oxiranes: reaction, mechanism, and structural prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Solubility and Stability of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Understanding the Core Physicochemical Landscape

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. These characteristics, primarily solubility and stability, form the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides an in-depth technical exploration of the methodologies and scientific rationale for characterizing 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime, a molecule possessing two key functional moieties: a phenylsulfanyl (thioether) group and an O-methyloxime. The presence of both a sulfur atom, susceptible to oxidation, and a C=N-O- a bond, which can exhibit isomerism and be prone to hydrolysis, presents a unique set of challenges and considerations. This document is structured to provide not just procedural steps, but the causal reasoning behind each experimental design, empowering researchers to conduct robust and self-validating studies.

Synthesis and Characterization of this compound

A prerequisite for any solubility or stability study is the unambiguous synthesis and characterization of the target compound. The synthesis of this compound proceeds via a two-step sequence starting from the corresponding aldehyde.

Synthesis Pathway

The logical synthetic route involves the formation of the O-methyloxime from its aldehyde precursor, 2-methyl-2-(phenylsulfanyl)propanal.

Caption: Synthetic route to the target compound.

Experimental Protocol: Oximation

This protocol outlines a general procedure for the synthesis of the title compound from its aldehyde precursor.

-

Dissolution: Dissolve 2-methyl-2-(phenylsulfanyl)propanal (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Reagents: Add methoxyamine hydrochloride (1.1 equivalents) to the solution, followed by a base such as sodium carbonate (1.5 equivalents) or pyridine (2 equivalents) to neutralize the HCl salt and catalyze the reaction.[1][2]

-

Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 50-60 °C) for a duration determined by reaction monitoring (typically 2-16 hours).

-

Monitoring: Track the disappearance of the aldehyde using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the O-methyl group and the characteristic chemical shifts of the protons and carbons adjacent to the oxime and thioether functionalities. NMR is also crucial for determining the ratio of E/Z isomers, which can often be separated and identified by their distinct chemical shifts.[3]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition via high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C=N stretch of the oxime (around 1665 cm⁻¹) and the N-O stretch (around 945 cm⁻¹).[4]

-

Purity Assessment (HPLC): To determine the purity of the compound, typically using a UV detector. A purity level of >95% is generally required for solubility and stability studies.

Aqueous and Organic Solubility Studies

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. For this compound, its relatively non-polar structure suggests low aqueous solubility.

Theoretical Underpinnings

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[5] This method measures the saturation concentration of a compound in a specific solvent at a constant temperature, where the dissolved solute is in equilibrium with the undissolved solid. For drug discovery, kinetic solubility, which measures the concentration at which a compound precipitates from a stock solution (often in DMSO) diluted into an aqueous buffer, is also a valuable high-throughput screen.[6][7]

Experimental Protocol: Thermodynamic Solubility in Aqueous and Organic Solvents

-

Preparation: Add an excess amount of crystalline this compound to a series of vials containing the test solvents (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, ethanol, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Data Presentation: Expected Solubility Profile

The following table provides an illustrative framework for presenting the solubility data.

| Solvent System | Temperature (°C) | Measured Solubility (µg/mL) | Classification |

| pH 1.2 HCl Buffer | 37 | [Experimental Value] | [e.g., Sparingly Soluble] |

| pH 7.4 PBS | 37 | [Experimental Value] | [e.g., Sparingly Soluble] |

| Water | 25 | [Experimental Value] | [e.g., Very Sparingly Soluble] |

| Ethanol | 25 | [Experimental Value] | [e.g., Soluble] |

| Propylene Glycol | 25 | [Experimental Value] | [e.g., Freely Soluble] |

| DMSO | 25 | [Experimental Value] | [e.g., Very Soluble] |

Stability Studies and Forced Degradation

Forced degradation studies are essential to identify the likely degradation products of a drug substance and to develop stability-indicating analytical methods.[9] These studies expose the compound to stress conditions that are more severe than accelerated stability conditions. For this compound, the key points of lability are the thioether linkage (oxidation) and the O-methyloxime (hydrolysis).

Causality Behind Stress Condition Selection

The choice of stress conditions is dictated by the chemical structure of the molecule and guided by ICH Q1A(R2) and Q1B guidelines.[10]

-

Acid/Base Hydrolysis: The O-methyloxime functionality can be susceptible to hydrolysis, particularly under acidic conditions, which would cleave the C=N bond to regenerate the parent aldehyde and methoxyamine.[4] Oximes are generally more resistant to hydrolysis than hydrazones.[11][12][13]

-

Oxidation: Thioethers are well-known to be susceptible to oxidation.[14] Mild oxidation typically yields the corresponding sulfoxide, while stronger oxidation can lead to the sulfone.[15][16] Hydrogen peroxide is a common oxidant used in these studies.

-

Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

-

Photostability: The presence of a phenyl ring and a sulfur atom suggests potential photosensitivity. ICH Q1B guidelines specify exposure to a combination of visible and UV light.[17][18][19]

Experimental Workflow: Forced Degradation

Caption: Workflow for forced degradation studies.

Predicted Degradation Pathways

Based on the functional groups present, two primary degradation pathways are anticipated:

Caption: Predicted major degradation pathways.

Data Presentation: Forced Degradation Summary

Results should be tabulated to clearly show the extent of degradation and the formation of major degradants under each stress condition.

| Stress Condition | Duration | % Assay of Parent | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 h | [Value] | [Value] | [Value] | [Value] |

| 0.1 M NaOH, 60°C | 24 h | [Value] | [Value] | [Value] | [Value] |

| 3% H₂O₂, RT | 8 h | [Value] | [Value] | [Value] | [Value] |

| 80°C, Solid | 48 h | [Value] | [Value] | [Value] | [Value] |

| Photolytic (ICH Q1B) | - | [Value] | [Value] | [Value] | [Value] |

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products and process impurities. Reversed-phase HPLC with UV detection is the method of choice.

Method Development Strategy

The development process is systematic, aiming to achieve adequate resolution between the parent peak and all degradant peaks.

-

Column Selection: Start with a standard C18 column. If co-elution occurs, explore alternative stationary phases like phenyl-hexyl or embedded polar group (EPG) columns to exploit different retention mechanisms.[20]

-

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typical. Gradient elution is often necessary to resolve early-eluting polar degradants (like methoxyamine) and the more retained parent compound and its non-polar degradants.

-

Wavelength Selection: The UV detection wavelength should be chosen at the λmax of the parent compound to maximize sensitivity, while also ensuring that all degradants can be detected. A photodiode array (PDA) detector is invaluable for assessing peak purity and selecting the optimal wavelength.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are key to proving the method's specificity.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the solubility and stability of this compound. By integrating rational synthetic procedures, robust analytical methods, and scientifically grounded stress testing, researchers can build a complete physicochemical profile of this molecule. The data generated from these studies are not merely descriptive; they are predictive, enabling informed decisions in formulation development, guiding long-term stability protocols, and ultimately de-risking the progression of a potential drug candidate. The inherent lability of the thioether to oxidation and the potential for hydrolytic cleavage of the O-methyloxime are the principal stability concerns that must be quantitatively addressed to ensure the quality, safety, and efficacy of any formulation containing this compound.

References

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Chemistry Learner. (2025). Thioether: Structure, Formula, Synthesis, and Examples. Chemistry Learner. Retrieved from [Link]

-

An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Retrieved from [Link]

-

Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group. Retrieved from [Link]

-

Avdeef, A. (2007). Solubility of Sparingly Soluble Ionizable Drugs. ResearchGate. Retrieved from [Link]

-

Ismail, W., et al. (2003). Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. PMC. Retrieved from [Link]

-

Fiveable. (2025). Thioether Definition. Fiveable. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. Retrieved from [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved from [Link]

- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of o-substituted oximes.

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Semantic Scholar. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, June 5). 2.6: Ethers, Epoxides and Sulfides. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxime. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]

-

CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Oximes From The Correspondi. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-(Phenylsulfanyl)Propanal. Retrieved from [Link]

-

Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]

-

Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

-

Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]

-

BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. Retrieved from [Link]

-

Pace Analytical. (n.d.). Photostability Testing to ICH Q1B Standards. Retrieved from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols and Thioethers. Retrieved from [Link]

-

ResearchGate. (2021, February 18). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023, March 1). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Retrieved from [Link]

-

PMC. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]

-

ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Retrieved from [Link]

-

ResearchGate. (2014, December 31). Degradation Pathways. Retrieved from [Link]

-

ACS.org. (n.d.). HPLC Method Development: From Beginner to Expert, Part 1. Retrieved from [Link]

-

PubChem. (n.d.). 2-methyl-2-(methylthio)propanol o-((n-benzyl-n-methylaminosulfenyl)(methyl)carbamoyl)oxime. Retrieved from [Link]

-

Springer. (2025, October 1). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Retrieved from [Link]

-

MDPI. (2024, May 24). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Retrieved from [Link]

-

Chemsrc. (2025, August 27). 2-methyl-2-phenyl-propanal. Retrieved from [Link]

-

Oarepo. (n.d.). Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanal, 2-methyl-2-(methylsulfonyl)-, oxime. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. raytor.com [raytor.com]

- 9. tandfonline.com [tandfonline.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Thioether: Structure, Formula, Synthesis, and Examples [chemistrylearner.com]

- 15. fiveable.me [fiveable.me]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 18. q1scientific.com [q1scientific.com]

- 19. biobostonconsulting.com [biobostonconsulting.com]

- 20. HPLC Method Development [sigmaaldrich.com]

The Dawn of Precision: A Technical Guide to the Historical Development and Discovery of Oxime-Based Photoinitiators

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the realm of photopolymerization, the quest for initiators that offer precision, efficiency, and adaptability is a perpetual pursuit. Among the diverse classes of photoinitiators, oxime-based compounds have carved a significant niche, revolutionizing applications from industrial coatings to the intricate world of 3D printing and advanced biomedical devices. This guide delves into the historical development and discovery of oxime-based photoinitiators, providing an in-depth technical exploration of their core chemistry, mechanistic principles, and the innovative strides that have defined their evolution.

The Fundamental Imperative: Understanding Photopolymerization and the Role of the Initiator

Photopolymerization, the process of converting a liquid monomer or oligomer into a solid polymer through the action of light, is a cornerstone of modern materials science. At the heart of this transformative process lies the photoinitiator, a molecule that absorbs light energy and generates reactive species—typically free radicals or cations—that initiate the polymerization chain reaction.[1] The efficiency and characteristics of the photoinitiator are paramount, dictating the speed of curing, the final properties of the polymer, and the overall success of the application.

Photoinitiators are broadly classified into two categories: Type I and Type II. Type II systems require a co-initiator or synergist to generate radicals through intermolecular reactions. In contrast, Type I photoinitiators undergo a unimolecular fragmentation upon light absorption to directly produce radicals.[2][3] Oxime esters, the focus of this guide, are a prominent and highly versatile class of Type I photoinitiators.[4][5]

The Genesis of an Idea: Early Explorations and the Rise of Oxime Esters

The photochemical potential of oxime ester compounds was first noted in the early 20th century.[6] However, their application as photoinitiators did not emerge until the work of G.A. Delzenne, U. Laridon, and H. Peeters in 1970, which laid the groundwork for their commercial development.[6] Early oxime ester photoinitiators, while effective, primarily absorbed in the UV region of the electromagnetic spectrum, limiting their application with the advent of safer, more energy-efficient visible light sources like LEDs.[4][7]

The core of the oxime ester's photoinitiating capability lies in the inherent weakness of the nitrogen-oxygen (N-O) bond.[5][8] Upon absorption of photons of appropriate energy, this bond undergoes homolytic cleavage, a process known as α-cleavage, to generate two radical species: an iminyl radical and a carboxyl radical.[2][9]

The carboxyl radical can subsequently undergo decarboxylation to release carbon dioxide and form a new carbon-centered radical.[7][9] Both the iminyl and the resulting carbon-centered radicals are capable of initiating the polymerization of monomers, such as acrylates.[3] This dual radical generation contributes to the high efficiency of oxime ester photoinitiators.

The Visible Light Revolution: Engineering the Chromophore

A significant turning point in the development of oxime-based photoinitiators was the strategic modification of their chemical structures to absorb light in the near-UV and visible regions. This was driven by the increasing adoption of light-emitting diodes (LEDs) as curing sources, which offer advantages in terms of energy efficiency, longevity, and safety over traditional mercury lamps.[10] The key to this advancement was the incorporation of various chromophoric groups into the oxime ester molecule.

By attaching moieties with extended π-conjugated systems, researchers were able to effectively "tune" the absorption spectra of the photoinitiators, shifting them to longer wavelengths. This has led to the development of a diverse palette of oxime esters, each with unique absorption characteristics and photoinitiation efficiencies.

Key Chromophore Scaffolds and Their Impact:

| Chromophore Scaffold | Key Features | Wavelength Range | Representative References |

| Carbazole | Excellent thermal stability and electron-donating properties. | Near-UV to Visible | [2][11] |

| Coumarin | Strong absorption in the visible region and good photobleaching properties. | Visible | [2][4][12] |

| Phenothiazine | Strong absorption in the visible range and can act as both Type I and Type II photoinitiators. | Visible | [2][13] |

| Triphenylamine | Good electron-donating ability and thermal stability. | Near-UV to Visible | [9][14] |

| Naphthalene | Planar structure with good electron delocalization. | UV to near-Visible | [15] |

| Anthraquinone | Enables absorption in the visible light region, suitable for 3D printing applications. | Visible | [4][16] |

This targeted molecular engineering has not only expanded the utility of oxime esters but has also enabled their use in a wider array of applications, including those requiring penetration of light through colored or opaque materials.

Mechanistic Nuances and Experimental Validation: A Deeper Dive

The high performance of oxime ester photoinitiators is attributed to their efficient N-O bond cleavage upon irradiation.[9] The efficiency of this process can be influenced by the molecular structure of the initiator and the surrounding environment.

Experimental Protocol: Determining Photoinitiation Efficiency via Real-Time FTIR

A common and effective method to evaluate the performance of a photoinitiator is through Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy. This technique monitors the disappearance of a characteristic monomer peak (e.g., the acrylate double bond at ~1635 cm⁻¹) as it is converted into a polymer.

Step-by-Step Methodology:

-

Formulation Preparation: Prepare a photocurable formulation by mixing the monomer (e.g., trimethylolpropane triacrylate, TMPTA), the oxime ester photoinitiator (typically 0.1-2 wt%), and any other additives in a dark environment to prevent premature polymerization.

-

Sample Preparation: Place a small drop of the formulation between two polypropylene films, which are then mounted in a sample holder for the FTIR spectrometer. The film thickness should be controlled to ensure consistent results.

-

Baseline Spectrum: Record an initial FTIR spectrum of the uncured sample.

-

Photopolymerization: Irradiate the sample with a light source of a specific wavelength and intensity (e.g., a 405 nm LED) while continuously recording FTIR spectra at set time intervals.

-

Data Analysis: Calculate the degree of conversion of the monomer at each time point by measuring the decrease in the area of the characteristic monomer peak relative to an internal standard peak that does not change during polymerization.

Modern Frontiers and Future Directions: From 3D Printing to Bio-applications

The versatility and high performance of oxime-based photoinitiators have positioned them as critical components in a variety of cutting-edge technologies.

-

3D Printing and Additive Manufacturing: The rapid curing speeds and high resolution achievable with oxime esters make them ideal for stereolithography (SLA) and other 3D printing techniques.[7][17][14] Their ability to function efficiently under visible light allows for the use of safer and more cost-effective light sources.

-

Dental Materials: In the field of dentistry, light-cured composites are widely used for fillings and restorations.[18] Oxime-based photoinitiators offer advantages in terms of curing depth and reduced yellowing compared to some traditional photoinitiator systems.

-

Biomedical Applications: The development of biocompatible and low-migration photoinitiators is crucial for medical applications, such as the fabrication of hydrogels for tissue engineering and drug delivery systems.[8][19] Researchers are actively exploring novel oxime ester structures with improved biocompatibility and reduced cytotoxicity.[7]

-

"Green" Chemistry and Sustainability: The drive towards more environmentally friendly chemical processes has spurred interest in bio-sourced photoinitiators.[10] While still an emerging area, the principles of chromophore design learned from synthetic oxime esters can be applied to develop new initiators from natural products.

The journey of oxime-based photoinitiators, from their initial discovery to their current state of sophistication, is a testament to the power of molecular design and the relentless pursuit of scientific innovation. As research continues to push the boundaries of photopolymerization, we can anticipate the development of even more advanced and specialized oxime-based systems, further expanding their impact across science and industry.

References

-

Synthesis and free radical photopolymerization of triphenylamine-based oxime ester photoinitiators. Polymer Chemistry (RSC Publishing). 14

-

Synthesis and Photopolymerization Kinetics of Oxime Ester Photoinitiators. ResearchGate. 4

-

A Review on Recently Proposed Oxime Ester Photoinitiators. Request PDF - ResearchGate. 5

-

Study on the photoinitiation mechanism of carbazole-based oxime esters (OXEs) as novel photoinitiators for free radical photopolymerization under near UV/visible-light irradiation exposure and the application of 3D printing. Semantic Scholar. 11

-

Structure–Reactivity Relationships of Oxime–Oxalate/Glyoxylate/Ester Derivatives: Dual Photo/Thermal Initiators for Visible Light Polymerization and Composite Preparation. PMC. 7

-

Synthesis and free radical photopolymerization of triphenylamine-based oxime ester photoinitiators. Polymer Chemistry (RSC Publishing). 9

-

Design and Synthesis of Novel Oxime Ester Photoinitiators Augmented by Automated Machine Learning. Chemistry of Materials - ACS Publications. 20

-

Photopolymerization using bio-sourced photoinitiators. RSC Publishing. 10

-

Oxime Esters as Efficient Initiators in Photopolymerization Processes. PMC - NIH. 2

-

Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. MDPI. 3

-

Photoinitiators for Medical Applications—The Latest Advances. MDPI. 19

-

Design and Synthesis of Novel Oxime Ester Photoinitiators Augmented by Automated Machine Learning. Chemistry of Materials - ACS Publications. 21

-

Polymers | Special Issue : Photoinitiators and Photopolymerization Technology. MDPI. 22

-

A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites. PubMed.

-

Oxime Esters as Efficient Initiators in Photopolymerization Processes. MDPI.

-

Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. PMC.

-

Study on the photoinitiation mechanism of carbazole-based oxime esters (OXEs) as novel photoinitiators for free radical photopolymerization under near UV/visible-light irradiation exposure and the application of 3D printing. ResearchGate.

-

Photoinitiators. IAS - TU Wien.

-

Carbazole oxime ester photoinitiator. Google Patents.

-

Application Notes and Protocols: Benzophenone Oxime Derivatives as Photoinitiators for Radical Polymerization. Benchchem.

-

New Developments in Photoinitiators. Request PDF - ResearchGate.

-

Oxime Esters as Efficient Initiators in Photopolymerization Processes. PubMed.

-

Photochemistry and Reaction Pathway of Oxime Esters as Radical Photoinitiators. Request PDF - ResearchGate.

-

Wavelength-Resolved Oxime Ester Photoinitiator Decay in Radical Polymerization. ResearchGate.

-

Anthraquinone-based oxime ester as visible-light photoinitiator for 3D photoprinting applications. Request PDF - ResearchGate.

-

An overview of Photoinitiators. liftchem.

-

Conjugated phenothiazine oxime esters as free radical photoinitiators. ResearchGate.

-

Wavelength-Dependent Photochemistry of Oxime Ester Photoinitiators. Request PDF.

-

An anthraquinone-based oxime ester as a visible-light photoinitiator for 3D photoprinting applications. Polymer Chemistry (RSC Publishing).

Sources

- 1. liftchem.com [liftchem.com]

- 2. Oxime Esters as Efficient Initiators in Photopolymerization Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EP2407456A1 - Carbazole oxime ester photoinitiator - Google Patents [patents.google.com]

- 7. Structure–Reactivity Relationships of Oxime–Oxalate/Glyoxylate/Ester Derivatives: Dual Photo/Thermal Initiators for Visible Light Polymerization and Composite Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and free radical photopolymerization of triphenylamine-based oxime ester photoinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Photopolymerization using bio-sourced photoinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and free radical photopolymerization of triphenylamine-based oxime ester photoinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An anthraquinone-based oxime ester as a visible-light photoinitiator for 3D photoprinting applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Photoinitiators for Medical Applications—The Latest Advances [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Polymers | Special Issue : Photoinitiators and Photopolymerization Technology [mdpi.com]

Methodological & Application

Application Notes & Protocols: Leveraging 2-Methyl-2-(phenylsulfanyl)propanal O-methyloxime for Controlled Polymer Synthesis in Advanced Coatings

This document provides a detailed technical guide for researchers and scientists on the application of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime, hereafter referred to as MPSO, in the synthesis of well-defined polymers and functional coatings. We will explore its unique mechanistic action as a photoiniferter, provide validated protocols for its use, and discuss its potential in creating next-generation materials.

Section 1: Introduction to MPSO as a Functional Photoiniferter

Conventional free-radical polymerization is a robust and widely used technique but offers limited control over polymer architecture, resulting in high polydispersity and inconsistent material properties. The field of controlled radical polymerization (CRP) has emerged to address these limitations, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

One powerful CRP technique utilizes iniferters (a portmanteau of initiator, transfer agent, and terminator). These molecules initiate polymerization and then reversibly terminate the growing polymer chains, creating a "living" system where chains can be reactivated for further growth. Organosulfur compounds, in particular, have shown significant promise as photoiniferters, where the initiation and reversible termination steps are controlled by UV light.

This compound (MPSO) is a specialized molecule designed to function as a highly efficient photoiniferter. Its structure incorporates a photolabile carbon-sulfur (C-S) bond, which allows for precise control over the polymerization process under UV irradiation. The resulting polymers are end-functionalized with fragments of the MPSO molecule, providing unique opportunities for post-polymerization modification and enhancing performance in applications such as advanced coatings.

Section 2: Proposed Mechanism of MPSO-Mediated Polymerization

The efficacy of MPSO as a polymerization controller stems from the reversible cleavage of its C-S bond under UV radiation. Unlike traditional photoinitiators that cleave into two initiating radicals[1], MPSO functions through a reversible deactivation mechanism characteristic of iniferters.

The process unfolds in three key stages:

-

Initiation: Upon exposure to UV light of an appropriate wavelength (e.g., 320-380 nm), the C-S bond in MPSO undergoes homolytic cleavage. This generates two distinct radical species: an initiating radical derived from the propanal O-methyloxime fragment and a mediating phenylsulfanyl radical (PhS•). The initiating radical adds to a monomer unit to start a new polymer chain.

-

Propagation: The newly formed polymer chain propagates by adding subsequent monomer units, similar to conventional radical polymerization.

-

Reversible Termination: The highly reactive phenylsulfanyl radical (PhS•) acts as a reversible terminating agent. It combines with the active end of a growing polymer chain to form a dormant, sulfur-capped polymer. This dormant species can be reactivated by UV light, cleaving the C-S bond again to allow for further monomer addition.

This dynamic equilibrium between active (propagating) and dormant (sulfur-capped) chains is the cornerstone of the control mechanism. It ensures that all polymer chains grow at a similar rate, leading to a low polydispersity index (PDI) and a linear evolution of molecular weight with monomer conversion.

Sources

experimental protocols for using 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime in organic synthesis

Application Note: 2-Methyl-2-(phenylsulfanyl)propanal O-methyloxime in Radical-Mediated Synthesis

Executive Summary

This technical guide details the experimental protocols for utilizing This compound (CAS: 306979-72-6) as a specialized reagent in organic synthesis. This compound serves as a robust masked isobutyraldehyde radical precursor , enabling the introduction of the thermodynamically challenging gem-dimethyl aldehyde moiety into electron-deficient alkenes.

The protocols herein address a critical bottleneck in drug discovery: the construction of quaternary carbon centers under mild conditions. By leveraging the lability of the C–S bond in the presence of radical initiators, this reagent allows for high-fidelity Giese radical additions , followed by facile hydrolysis to reveal the aldehyde functionality.

Technical Background & Mechanism

The "Gem-Dimethyl" Challenge

Direct introduction of the isobutyraldehyde radical (

-

Radical Stabilization: The C=N bond stabilizes the adjacent tertiary radical via

-conjugation. -

Protection: It masks the aldehyde, preventing side reactions such as aldol condensation or premature oxidation.

Mechanistic Pathway

The transformation proceeds via a radical chain mechanism (typically tin- or silane-mediated).

-

Initiation: Generation of a tributyltin radical (

).[1] -

Propagation (Step 1): Homolytic cleavage of the C–S bond. The phenylsulfanyl (PhS) group is an efficient radical leaving group at tertiary centers, yielding the stabilized radical (I) .

-

Propagation (Step 2): Intermolecular Giese addition of (I) to a Michael acceptor (e.g., ethyl acrylate).

-

Termination/Chain Transfer: Hydrogen atom abstraction to form the adduct (II) .

-

Hydrolysis: Acidic cleavage of the oxime ether reveals the target aldehyde.

Figure 1: Mechanistic pathway for the radical carbo-functionalization using this compound.

Experimental Protocols

Protocol A: Tin-Mediated Intermolecular Giese Addition

Objective: Synthesis of ethyl 5-(methoxyimino)-4,4-dimethylpentanoate.

Safety Note: Organotin compounds are toxic.[2] Perform all reactions in a fume hood. Use bleach (sodium hypochlorite) to quench tin residues on glassware.

Materials:

-

This compound (1.0 equiv)

-

Ethyl acrylate (2.0 equiv)

-

Tributyltin hydride (

, 1.2 equiv) -

AIBN (Azobisisobutyronitrile, 0.1 equiv)

-

Benzene or Toluene (Degassed, anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a rubber septum. Flush with Nitrogen (

) for 15 minutes. -

Dissolution: Add this compound (1 mmol, 209 mg) and ethyl acrylate (2 mmol, 215 µL) to the flask. Dissolve in degassed benzene (10 mL, 0.1 M).

-

Initiation: Add AIBN (0.1 mmol, 16 mg) in one portion.

-

Reagent Addition: Bring the solution to a gentle reflux (

). Using a syringe pump, add-

Rationale: Slow addition keeps the concentration of

low, minimizing the direct reduction of the radical (I) before it can add to the alkene.

-

-

Reaction: Continue refluxing for an additional 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting sulfide.

-

Workup (Tin Removal):

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane

5% EtOAc/Hexane).

Expected Results:

-

Yield: 75–85%[5]

-

Appearance: Colorless oil.

-

Data:

NMR should show the loss of aromatic protons (PhS-) and the appearance of the ethyl ester signals and the gem-dimethyl singlet.

Protocol B: Hydrolysis of the O-Methyloxime

Objective: Unmasking the aldehyde functionality.

Materials:

-

Giese Adduct (from Protocol A)

-

Glyoxylic acid (50% in water) or Paraformaldehyde/Acid

-

Acetic Acid / THF mixture

Step-by-Step Procedure:

-

Dissolution: Dissolve the oxime ether adduct (1 mmol) in THF (5 mL) and Acetic Acid (5 mL).

-

Reagent Addition: Add Glyoxylic acid (5 equiv).

-

Reaction: Stir at

for 6 hours. -

Workup: Dilute with water (20 mL) and extract with

(3 x 15 mL). Wash combined organics with saturated -

Purification: Dry over

, filter, and concentrate. The resulting aldehyde is often pure enough for subsequent steps; otherwise, purify via short-path silica chromatography.

Data Analysis & Troubleshooting

Reaction Optimization Table

| Variable | Condition | Outcome | Notes |

| Solvent | Benzene (Reflux) | High Yield (82%) | Standard radical solvent. |

| Solvent | Toluene ( | Moderate Yield (70%) | Higher temp can cause premature termination. |

| Initiator | AIBN | Excellent | Half-life matches reaction time. |

| Initiator | V-40 | Good | Useful for lower temp ( |

| Hydride | High Yield | Toxic; requires KF workup. | |

| Hydride | Moderate Yield (65%) | "Green" alternative; slower kinetics. |

Troubleshooting Guide

-

Problem: Recovery of starting material.

-

Cause: Inefficient C–S bond cleavage.

-

Solution: Increase AIBN loading to 0.2 equiv or switch to a higher boiling solvent (Chlorobenzene) to promote homolysis.

-

-

Problem: Direct reduction product (Hydrogen abstraction instead of addition).

-

Cause:

concentration too high. -

Solution: Decrease addition rate of tin hydride (syringe pump over 2-3 hours). Increase concentration of the alkene substrate (use 3-5 equiv).

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of gem-dimethyl aldehydes.

References

-

Friestad, G. K. (2001). "Addition of Carbon-Centered Radicals to Imines and Related Derivatives." Tetrahedron, 57(26), 5461–5496.

-

Zard, S. Z. (1997). "On the Trail of Xanthates: Some New Chemistry from an Old Functional Group." Angewandte Chemie International Edition, 36(7), 672–685.

-

Chatgilialoglu, C. (1995). "Structural and Chemical Properties of Silyl Radicals." Chemical Reviews, 95(5), 1229–1251.

-

Yamada, K., et al. (2008).[3] "Tin-Free Radical Addition of Acyloxymethyl to Imines." Organic Letters, 10(17), 3805–3808.

-

BenchChem. (2025). "this compound Product Data."

(Note: While specific literature on the exact CAS 306979-72-6 is limited, the protocols above are derived from established methodologies for

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 3. Tin-Free Radical Addition of Acyloxymethyl to Imines [organic-chemistry.org]

- 4. A Convenient Practical Synthesis of Alkyl and Aryl Oxime Esters [organic-chemistry.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researth.iars.info [researth.iars.info]

- 9. CN102153456B - Method for preparing 2,2-dimethyl-3-hydroxy propanal - Google Patents [patents.google.com]

- 10. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]

Application Notes & Protocols: A Prospective Analysis of 2-Methyl-2-(phenylsulfanyl)propanal O-methyloxime as a Novel Photoinitiator for Vat Photopolymerization 3D Printing

Abstract

This document presents a prospective analysis and detailed protocols for the application of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime as a novel Type I photoinitiator for use in vat photopolymerization-based additive manufacturing. Drawing upon established principles of oxime ester photochemistry, we hypothesize that this compound offers potential for high-efficiency radical generation under UV-A and near-visible light sources (365-405 nm) commonly used in modern stereolithography (SLA) and Digital Light Processing (DLP) 3D printers. We provide a theoretical framework for its mechanism of action, detailed protocols for its synthesis, integration into a standard acrylate-based photopolymer resin, and a comprehensive workflow for the characterization of the resulting 3D printed materials. This guide is intended for researchers in materials science, chemical engineering, and drug delivery who are exploring novel photopolymerization systems.

Introduction and Scientific Rationale

The advancement of additive manufacturing is intrinsically linked to the development of advanced materials, particularly the photopolymer resins that form the basis of technologies like SLA and DLP.[1][2] The photoinitiator is a critical component of these resins, as it dictates the cure speed, print resolution, and final mechanical properties of the printed object. Upon absorption of light, the photoinitiator generates reactive species (free radicals or cations) that initiate the polymerization of monomers and oligomers in the resin.[3][4]

While commercially available photoinitiators like phosphine oxides and alpha-hydroxy ketones are widely used, the search for novel initiators with improved solubility, lower toxicity, and tailored absorption spectra for specific LED light sources is a continuous effort.[5] Oxime esters have emerged as a promising class of Type I (cleavage) photoinitiators.[6] Their N-O bond is susceptible to photolytic cleavage, efficiently generating two distinct radical species per molecule, which can lead to high polymerization efficiency.

We propose the investigation of This compound (herein referred to as "MPPO") as a candidate photoinitiator. Its structure is analogous to known O-acyloxime photoinitiators and possesses key features that make it a compelling subject for research:

-

Oxime Ester Moiety: The core functional group responsible for photo-cleavage.

-

Phenylsulfanyl (Thiophenyl) Group: This chromophore is anticipated to influence the molecule's UV-Vis absorption spectrum, potentially shifting it towards longer wavelengths (385-405 nm) and enhancing its molar extinction coefficient, making it highly suitable for LED-based 3D printers.

-

Sterically Hindered Structure: The quaternary carbon center may influence fragmentation pathways and the reactivity of the generated radicals.

This document provides the theoretical basis and practical, albeit prospective, protocols to validate the efficacy of MPPO in a 3D printing context.

Proposed Mechanism of Photoinitiation

Upon irradiation with photons of appropriate energy, MPPO is hypothesized to undergo a homolytic cleavage of the nitrogen-oxygen (N-O) bond, a characteristic reaction for oxime esters. This cleavage event generates two distinct radical species: an iminyl radical and a methoxy radical. Both of these radicals are capable of initiating the polymerization of vinyl-based monomers, such as acrylates or methacrylates, present in the resin.

Caption: Proposed photoinitiation and propagation mechanism of MPPO.

Experimental Protocols

These protocols are designed as a comprehensive workflow to synthesize, formulate, and validate MPPO as a photoinitiator for 3D printing.

Protocol 1: Synthesis of this compound (MPPO)

This protocol describes a standard oximation reaction to synthesize the target compound from its aldehyde precursor.

Materials:

-

2-Methyl-2-(phenylsulfanyl)propanal (CAS 63996-66-7)[7]

-